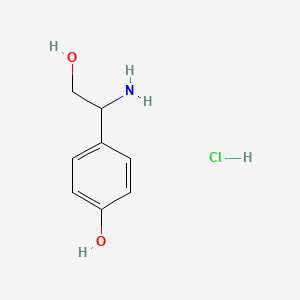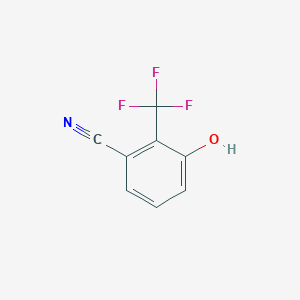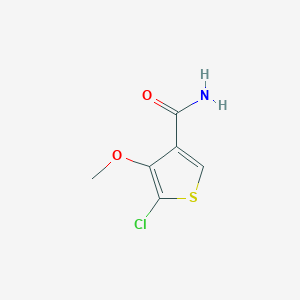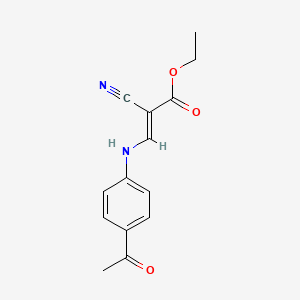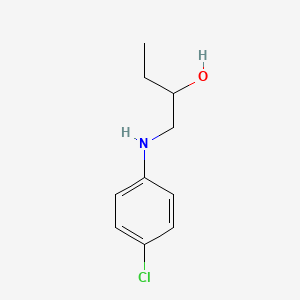
1-(4-Chlorophenylamino)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenylamino)-2-butanol, also known as 4-Chloro-2-butanol, is a chemical compound that is used in a variety of applications in the scientific research field. It is a colorless liquid with a sweet odor and is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Chloro-2-butanol is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenylamino)-2-butanolutanol is used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, it is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a solvent for a range of organic compounds.
Wirkmechanismus
1-(4-Chlorophenylamino)-2-butanolutanol acts as a nucleophile, reacting with electrophilic species to form a covalent bond. The reaction is catalyzed by a base, such as sodium hydroxide, which acts as a Lewis acid to activate the nucleophile. The reaction proceeds through an SN2 mechanism, in which the nucleophile attacks the electrophile from the back side of the molecule, forming a covalent bond.
Biochemical and Physiological Effects
1-(4-Chlorophenylamino)-2-butanolutanol has not been studied extensively with regard to its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and prolonged exposure can cause skin and eye irritation. In addition, it is toxic if ingested and can cause nausea, vomiting, and abdominal pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Chlorophenylamino)-2-butanolutanol in laboratory experiments include its availability, low cost, and mild toxicity. It is also relatively easy to use and can be stored and handled safely. The main limitation of using 1-(4-Chlorophenylamino)-2-butanolutanol is its mild toxicity, which can lead to skin and eye irritation if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-Chlorophenylamino)-2-butanolutanol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research into its toxicity and safety could lead to improved safety protocols for handling and storing this compound. Finally, research into its potential use as a reagent in organic synthesis could lead to new and improved methods for synthesizing a variety of compounds.
Synthesemethoden
The most common method for synthesizing 1-(4-Chlorophenylamino)-2-butanolutanol is a nucleophilic substitution reaction of 4-chlorobenzaldehyde with 2-butanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction produces 4-chloro-2-butanol, as well as water and sodium chloride as byproducts.
Eigenschaften
IUPAC Name |
1-(4-chloroanilino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,10,12-13H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGWUGQEENZKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
